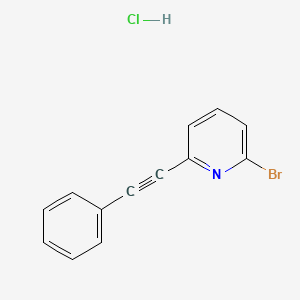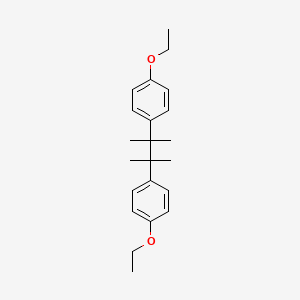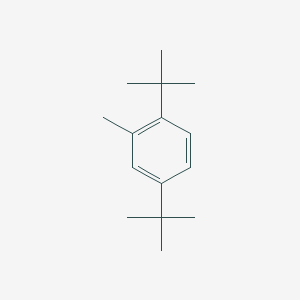
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- is a complex peptide compound composed of multiple amino acids. Each amino acid in this compound plays a crucial role in various biological processes. L-Valine is an essential amino acid that is vital for muscle metabolism, tissue repair, and the maintenance of proper nitrogen balance in the body. L-asparagine, L-phenylalanine, glycine, and L-serine are also essential amino acids that contribute to protein synthesis and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- involves the stepwise addition of each amino acid to form the peptide chain. This process typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The protecting groups are then removed using trifluoroacetic acid (TFA) to yield the final peptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism, such as Escherichia coli. The host organism then produces the peptide, which is subsequently purified using chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase to introduce mutations.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiol groups.
Applications De Recherche Scientifique
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating metabolic disorders and as a component of peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
Mécanisme D'action
The mechanism of action of L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- involves its interaction with specific molecular targets and pathways. Each amino acid within the peptide contributes to its overall activity. For example, L-Valine is known to stimulate muscle protein synthesis and repair, while L-asparagine plays a role in nitrogen metabolism. The peptide may also interact with cell surface receptors, enzymes, and transporters to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-: Similar in structure but contains L-leucine instead of L-valine.
L-Isoleucine, L-asparaginyl-L-phenylalanylglycyl-L-seryl-: Contains L-isoleucine instead of L-valine.
L-Valine, L-asparaginyl-L-tyrosylglycyl-L-seryl-: Contains L-tyrosine instead of L-phenylalanine.
Uniqueness
L-Valine, L-asparaginyl-L-phenylalanylglycyl-L-seryl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties and potential applications. The presence of L-valine and L-phenylalanine contributes to its hydrophobicity, while L-asparagine and L-serine provide polar functional groups that enhance its solubility and reactivity.
Propriétés
Numéro CAS |
574749-81-8 |
|---|---|
Formule moléculaire |
C23H34N6O8 |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H34N6O8/c1-12(2)19(23(36)37)29-22(35)16(11-30)27-18(32)10-26-21(34)15(8-13-6-4-3-5-7-13)28-20(33)14(24)9-17(25)31/h3-7,12,14-16,19,30H,8-11,24H2,1-2H3,(H2,25,31)(H,26,34)(H,27,32)(H,28,33)(H,29,35)(H,36,37)/t14-,15-,16-,19-/m0/s1 |
Clé InChI |
DGLOJDPUGVQOAA-FPXQBCRKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)





![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

![1H-Indazole, 1-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)-](/img/structure/B14225645.png)
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
